
4-Hydroxybenzaldehyde-13C
Overview
Description
4-Hydroxybenzaldehyde-13C is a stable isotope-labeled compound where the carbon-13 isotope is incorporated into the molecular structure of 4-Hydroxybenzaldehyde. This compound is used in various scientific research applications due to its unique properties and the presence of the carbon-13 isotope, which allows for detailed studies using nuclear magnetic resonance spectroscopy and other analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxybenzaldehyde-13C can be synthesized through several methods. One common method involves the reaction of phenol with chloroform in the presence of a base, which produces isomeric hydroxy benzal chlorides. These intermediates are then hydrolyzed to yield 4-Hydroxybenzaldehyde . The incorporation of the carbon-13 isotope can be achieved by using carbon-13 labeled reagents in the synthesis process.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of carbon-13 labeled reagents is crucial in this process to produce the desired isotope-labeled compound.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxybenzaldehyde-13C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-hydroxybenzoic acid.
Reduction: It can be reduced to form 4-hydroxybenzyl alcohol.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as bromination and nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base can oxidize this compound to 4-hydroxybenzoic acid.
Reduction: Sodium borohydride can be used to reduce this compound to 4-hydroxybenzyl alcohol.
Substitution: Bromine in acetic acid can be used for bromination reactions.
Major Products Formed
Oxidation: 4-Hydroxybenzoic acid
Reduction: 4-Hydroxybenzyl alcohol
Substitution: 3-Bromo-4-hydroxybenzaldehyde
Scientific Research Applications
Wound Healing
Recent studies have highlighted the potential of 4-Hydroxybenzaldehyde in promoting wound healing. Research indicates that 4-HBA enhances keratinocyte migration and invasion, critical processes in wound closure. In a study involving C57BL6 mice, treatment with 4-HBA significantly accelerated wound closure compared to controls. The combination of 4-HBA with platelet-derived growth factor subunit B homodimer (PDGF-BB) showed synergistic effects, enhancing the healing process beyond that achieved by either treatment alone .
Key Findings:
- In Vitro Effects: Increased keratinocyte migration and invasion through activation of Src/mitogen-activated protein kinase pathways.
- In Vivo Effects: Enhanced wound closure rates and increased vascularization as evidenced by elevated hemoglobin content in treated wounds.
Biomarker Development
4-Hydroxybenzaldehyde has been utilized in the formation of adducts with hemoglobin, serving as potential biomarkers for human exposure to electrophilic compounds. A study identified multiple nucleophilic sites within human hemoglobin where 4-hydroxybenzyl adducts form, allowing for better understanding of the metabolic pathways and environmental exposures impacting human health .
Applications:
- Exposure Assessment: Measurement of hemoglobin adducts can indicate exposure levels to various electrophiles from diet or environmental sources.
- Health Monitoring: These biomarkers may provide insights into oxidative stress and related health issues.
Theoretical Studies
The molecular properties of 4-Hydroxybenzaldehyde have been studied using density functional theory (DFT), focusing on its nonlinear optical (NLO) properties. Research has shown that 4-HBA exhibits significant hyperpolarizability, making it a candidate for applications in photonic devices and materials science .
Theoretical Insights:
- Hyperpolarizability: The first-order hyperpolarizability of 4-HBA was calculated to be notably high, indicating potential use in NLO applications.
- Molecular Structure Confirmation: DFT studies assist in confirming the molecular structure and predicting behavior under various conditions.
Chemical Synthesis and Analytical Applications
The stable isotope labeling with carbon-13 enhances the analytical capabilities of 4-Hydroxybenzaldehyde in various chemical synthesis processes. It serves as a useful tracer in metabolic studies and can improve the accuracy of quantifying metabolic pathways involving aromatic compounds.
Synthesis Applications:
- Metabolic Tracing: Used in studies to trace metabolic pathways involving phenolic compounds.
- Analytical Chemistry: Enhances the resolution and specificity of mass spectrometry analyses.
Summary Table of Applications
Application Area | Description | Key Benefits |
---|---|---|
Therapeutic Applications | Promotes wound healing through keratinocyte migration | Accelerated healing rates |
Biomarker Development | Formation of hemoglobin adducts for exposure assessment | Insights into environmental health |
Theoretical Studies | Investigation of molecular properties using DFT | Potential applications in photonics |
Chemical Synthesis | Stable isotope labeling for enhanced analytical capabilities | Improved quantification in metabolic studies |
Mechanism of Action
The mechanism of action of 4-Hydroxybenzaldehyde-13C involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, such as amine oxidase, which plays a role in neurotransmitter metabolism . The presence of the carbon-13 isotope allows for detailed studies of these interactions using nuclear magnetic resonance spectroscopy and other analytical techniques.
Comparison with Similar Compounds
4-Hydroxybenzaldehyde-13C can be compared with other similar compounds, such as:
2-Hydroxybenzaldehyde: Another isomer of hydroxybenzaldehyde with different chemical properties and reactivity.
3-Hydroxybenzaldehyde: Another isomer with unique applications and reactivity.
4-Hydroxybenzaldehyde: The non-labeled version of the compound, which lacks the carbon-13 isotope and is used in different applications.
The uniqueness of this compound lies in its stable isotope labeling, which allows for detailed studies using advanced analytical techniques that are not possible with the non-labeled version.
Biological Activity
4-Hydroxybenzaldehyde-13C, a carbon-13 labeled derivative of 4-hydroxybenzaldehyde, has garnered attention in various biological studies due to its potential therapeutic properties and mechanisms of action. This article explores the biological activity of this compound, highlighting its effects on cellular processes, immunomodulation, and wound healing, supported by relevant data and case studies.
- Chemical Formula : C₇H₆O₂
- Molecular Weight : 123.11 g/mol
- CAS Number : 152404-52-9
Autophagy Activation
One of the key findings regarding this compound is its ability to induce autophagy in macrophages. A study demonstrated that treatment with 4-HBA increased the expression of SIRT1, a protein that plays a crucial role in regulating autophagy and immune responses. The activation of autophagy was shown to be essential for the antiparasitic effects against Toxoplasma gondii in murine bone marrow-derived macrophages (BMDMs) .
- Figure 1 : Cytotoxicity of 4-HBA in BMDMs
- Concentration (μM) | Cell Viability (%)
- ------------------- | -------------------
- 10 | ~100
- 50 | ~8 (48 hr)
Wound Healing Properties
4-Hydroxybenzaldehyde has been found to accelerate wound healing processes. In keratinocytes, it promotes cell migration through the activation of FAK/Src signaling pathways. This was evidenced by increased phosphorylation levels of key proteins such as ERK and AKT, which are critical for cell survival and migration .
- Table 1 : Effects of 4-HBA on Key Signaling Pathways
Protein Phosphorylation Level (Post-Treatment) FAK Increased Src Increased ERK Increased AKT Increased
Immunomodulatory Effects
Research indicates that 4-hydroxybenzaldehyde has significant immunomodulatory effects. It enhances the immune response against infections by increasing the expression of pro-inflammatory cytokines such as IL-1 and TNF-α in keratinocytes. This suggests a dual role in both promoting wound healing and modulating immune responses .
Genotoxicity Assessment
A safety assessment concluded that 4-hydroxybenzaldehyde does not present concerns regarding genotoxicity. Studies using bacterial reverse mutation assays indicated no mutagenic effects at concentrations up to 5000 μg/plate .
Case Studies
-
Antiparasitic Activity :
A study found that treatment with 4-HBA significantly reduced the intracellular growth of Toxoplasma gondii in BMDMs, suggesting its potential as a therapeutic agent against this pathogen . -
Wound Healing Acceleration :
In vitro studies demonstrated that keratinocyte migration was enhanced by treatment with 4-HBA, implicating its role in accelerating wound healing through cellular signaling pathways .
Q & A
Basic Research Questions
Q. How can researchers ensure the isotopic purity of 4-Hydroxybenzaldehyde-13C during synthesis?
Isotopic purity is critical for tracer studies. Methodologies include:
- Synthetic route optimization : Use one-step synthesis protocols with 13C-labeled precursors to minimize isotopic dilution .
- Analytical validation : Employ nuclear magnetic resonance (NMR) spectroscopy (e.g., 13C-NMR) to confirm isotopic enrichment at the labeled position. Cross-validate with mass spectrometry (MS) to detect impurities .
- Batch certification : Require Certificates of Analysis (COA) from suppliers, specifying isotopic enrichment (e.g., ≥99 atom % 13C) and purity thresholds (e.g., HPLC ≥98%) .
Q. What analytical techniques are recommended for characterizing this compound?
A multi-technique approach ensures structural and isotopic fidelity:
- Spectroscopy : UV-Vis for phenolic group identification (λmax ~280 nm), FT-IR for aldehyde (C=O stretch ~1700 cm⁻¹) and hydroxyl (-OH stretch ~3200 cm⁻¹) groups .
- Chromatography : Reverse-phase HPLC with UV detection (C18 column, acetonitrile/water mobile phase) to assess chemical purity .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₆¹³CH₆O₂) and isotopic distribution .
Q. How to design an experiment using this compound as a tracer in metabolic studies?
Key considerations include:
- Dose calibration : Determine non-toxic concentrations via preliminary cytotoxicity assays (e.g., IC50 values in cell lines) .
- Sampling protocols : Collect time-resolved biological samples (plasma, urine) to track 13C incorporation into metabolites like 4-hydroxybenzoic acid-13C .
- Data normalization : Use internal standards (e.g., deuterated analogs) to correct for matrix effects in LC-MS/MS analysis .
Advanced Research Questions
Q. How to resolve contradictions in metabolic pathway data when using this compound?
Discrepancies may arise from species-specific metabolism or analytical interference. Strategies include:
- Comparative metabolomics : Compare 13C-labeled metabolite profiles across model organisms (e.g., rodents vs. human hepatocytes) to identify conserved pathways .
- Structural analog cross-referencing : Use databases like HMDB or PubChem to validate metabolite identities against structurally similar compounds (e.g., 4-hydroxybenzoic acid derivatives) .
- Enzyme inhibition studies : Apply specific inhibitors (e.g., CYP450 inhibitors) to isolate competing enzymatic reactions .
Q. What computational models predict the reactivity of this compound in aqueous solutions?
Computational approaches include:
- DFT calculations : Model reaction pathways (e.g., oxidation to 4-hydroxybenzoic acid) using Gaussian or ORCA software, incorporating solvent effects via continuum solvation models .
- Molecular dynamics (MD) simulations : Predict aggregation behavior or binding affinities to proteins (e.g., serum albumin) using AMBER or GROMACS .
- Database mining : Cross-reference experimental pKa (≈7.5) and logP (≈0.77) values with predicted data from ChemAxon or ACD/Labs .
Q. How to validate the reproducibility of isotopic tracing results across different experimental setups?
Ensure consistency through:
- Standardized protocols : Adopt OECD guidelines for tracer studies, including fixed incubation times, temperature controls, and replicate sampling .
- Inter-laboratory validation : Share labeled samples with collaborating labs to compare LC-MS/MS datasets using statistical tools (e.g., PCA for metabolite clustering) .
- Error analysis : Quantify technical variability (e.g., CV% <15% for MS peak areas) and adjust for batch effects via mixed-effects models .
Properties
IUPAC Name |
4-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2/c8-5-6-1-3-7(9)4-2-6/h1-5,9H/i5+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHHSNMVTDWUBI-HOSYLAQJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[13CH]=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583841 | |
Record name | 4-Hydroxy(formyl-~13~C)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152404-52-9 | |
Record name | 4-Hydroxy(formyl-~13~C)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 152404-52-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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